Glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water

Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g

100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether.

water solubility = 2.49X10+5 mg/l @ 25 °C

249.0 mg/mL

Soluble in water; Slightly soluble in ether

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Protein Synthesis

As a building block of proteins, glycine plays a vital role in protein synthesis. It is one of the twenty essential amino acids required for humans to synthesize proteins involved in various cellular functions and structures . Researchers use glycine in cell culture experiments to study protein production and function .

Buffering Agent

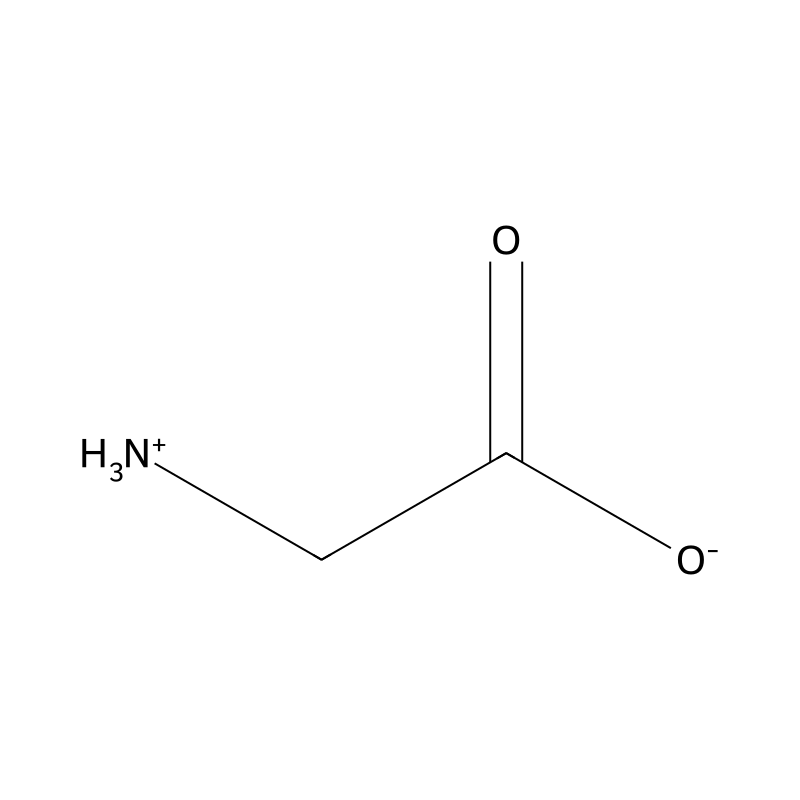

Glycine's zwitterionic nature (having both positive and negative charges) allows it to act as an effective buffer. Buffers maintain a stable pH environment in solutions, which is crucial for many biological experiments. Researchers utilize glycine buffers in various applications, including enzyme assays, protein purification, and cell culture media .

Neuromodulator and Neurotransmitter Precursor

Glycine functions in the nervous system as both a neuromodulator and a precursor molecule. Neuromodulators influence the activity of other neurons without directly triggering action potentials. Studies indicate glycine acts as an inhibitory neuromodulator in the brainstem and spinal cord . Furthermore, glycine serves as a precursor for the synthesis of the inhibitory neurotransmitter, serotonin . Research on glycine's role in the nervous system helps us understand brain function and potential therapeutic targets for neurological disorders.

Applications in Biomedicine

Glycine's versatile properties contribute to its use in various biomedical research areas. Scientists investigate the potential therapeutic effects of glycine in conditions like schizophrenia and sleep disorders . Additionally, research explores the role of glycine in wound healing and tissue regeneration .

Glycine, with the chemical formula C₂H₅NO₂, is characterized by its simple structure, consisting of two carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms. It is the only amino acid that is not optically active due to its symmetrical structure, which lacks a chiral center. Glycine was first isolated from gelatin in 1820 and is known for its sweet taste. It is highly soluble in water and acts as a polar molecule, making it essential for various metabolic activities in living organisms .

Biological Role:

Glycine functions in several biological systems:

- Protein synthesis: As an amino acid, glycine is incorporated into protein structures during protein synthesis [].

- Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system, regulating neuronal activity.

- Biomolecule synthesis: Glycine serves as a precursor for the synthesis of essential biomolecules like glutathione (involved in detoxification) and creatine (important for energy metabolism) [].

Data Availability:

- Toxicity data for glycine is limited, but some studies suggest a low level of toxicity.

- Zwitterion Formation: At physiological pH (around 7.4), glycine exists predominantly as a zwitterion, where it has both a positive and negative charge, allowing it to act as both an acid and a base .

- Dimerization: Glycine can undergo dimerization to form diketopiperazine under specific conditions, such as elevated pH and temperature .

- Reaction with Carbon Dioxide: Glycine reacts with carbon dioxide in aqueous media, forming carbamate derivatives, which can be relevant for carbon capture technologies .

Glycine plays several vital roles in biological systems:

- Neurotransmitter: It functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem .

- Protein Synthesis: As one of the twenty standard amino acids, glycine is integral to protein synthesis and is involved in the formation of peptides .

- Metabolic Pathways: Glycine is involved in several metabolic pathways, including the synthesis of creatine, porphyrins, and glutathione .

Glycine can be synthesized through various methods:

- Chemical Synthesis: One common laboratory method involves the reaction of formaldehyde with ammonia .

- Biological Synthesis: In mammals, glycine can be synthesized from serine or threonine through transamination reactions. It can also be derived from dietary sources or synthesized endogenously .

- Astrobiological Formation: Research indicates that glycine may form through interstellar processes involving reactions between carbon monoxide and ammonia under specific conditions found in space .

Glycine has diverse applications across various fields:

- Pharmaceuticals: It is used as an ingredient in medications for its anti-inflammatory properties and as a buffering agent.

- Food Industry: Glycine is utilized as a flavor enhancer and sweetener due to its sweet taste.

- Biotechnology: It serves as a building block for peptides and proteins in biotechnological applications .

Glycine's interactions with other compounds have been extensively studied:

- Peptide Formation: Glycine readily participates in peptide bond formation with other amino acids, making it crucial for protein synthesis.

- Neurotransmitter Interactions: Its role as an inhibitory neurotransmitter allows it to interact with various receptors in the nervous system, influencing neuronal excitability and synaptic transmission .

Similar Compounds: Comparison with Other Amino Acids

Glycine shares similarities with other amino acids but also exhibits unique characteristics. Here are some comparable compounds:

| Amino Acid | Structure Characteristics | Unique Features |

|---|---|---|

| Alanine | Non-polar | Methyl side chain; contributes to hydrophobic interactions |

| Serine | Polar | Contains a hydroxyl group; involved in phosphorylation reactions |

| Threonine | Polar | Contains both hydroxyl and methyl groups; participates in enzyme catalysis |

| Proline | Cyclic | Unique cyclic structure; contributes to protein folding |

Glycine's uniqueness lies in its simplicity and lack of optical activity, making it distinct among amino acids. Its small size allows it to fit into tight spaces within protein structures, influencing protein conformation and function.

Serine Hydroxymethyltransferase-Catalyzed Production

The serine hydroxymethyltransferase-catalyzed pathway represents the predominant route for endogenous glycine biosynthesis in mammalian systems [1] [2] [3]. This enzymatic system operates through two distinct isoforms: the mitochondrial serine hydroxymethyltransferase 1 (SHMT1) and the cytosolic serine hydroxymethyltransferase 2 (SHMT2), each encoded by separate nuclear genes [4] [5]. The fundamental reaction catalyzed by these enzymes involves the reversible conversion of L-serine plus tetrahydrofolate to glycine plus 5,10-methylenetetrahydrofolate plus water [3] [6].

The mitochondrial and cytosolic isoforms demonstrate distinct functional characteristics under varying physiological conditions. When yeast organisms utilize L-serine as the primary one-carbon source, the cytoplasmic isoform serves as the principal provider of glycine and one-carbon groups for purine synthesis [4] [5]. Conversely, when glycine serves as the carbon source, the mitochondrial serine hydroxymethyltransferase becomes the predominant isozyme catalyzing serine synthesis from glycine and one-carbon units [4] [5]. This bidirectional functionality enables the enzymatic system to respond dynamically to cellular metabolic demands.

Research findings indicate that when both serine and glycine are present simultaneously, the mitochondrial serine hydroxymethyltransferase contributes significantly to one-carbon unit provision but not glycine production for purine synthesis [4] [5]. The enzymatic mechanism requires pyridoxal phosphate as an essential cofactor and utilizes tetrahydrofolate as the one-carbon acceptor molecule [3] [7]. This pathway accounts for approximately 60-70% of total endogenous glycine production in mammals [2].

| Pathway | Primary Substrate | Key Enzyme | Cellular Location | Cofactor Requirements | Relative Contribution (%) |

|---|---|---|---|---|---|

| Serine Hydroxymethyltransferase | L-Serine | SHMT1/SHMT2 | Mitochondria/Cytosol | Tetrahydrofolate, PLP | 60-70 |

| Threonine Dehydrogenase | L-Threonine | Threonine Dehydrogenase | Mitochondria | NAD+, CoA | 5-10 |

| Choline Oxidation | Choline | Choline Oxidase | Mitochondria/Peroxisomes | FAD | 10-15 |

| Glyoxylate Transamination | Glyoxylate | Alanine-Glyoxylate Transaminase | Peroxisomes | Pyridoxal Phosphate | 15-20 |

Threonine and Choline-Derived Metabolic Routes

The threonine-derived pathway for glycine biosynthesis operates through the sequential action of threonine dehydrogenase and aminoacetone synthetase enzymes [8] [9]. This metabolic route involves the conversion of L-threonine, nicotinamide adenine dinucleotide, and coenzyme A to glycine, reduced nicotinamide adenine dinucleotide, and acetyl-coenzyme A [9]. The overall reaction demonstrates ordered kinetics with nicotinamide adenine dinucleotide serving as the initial substrate followed by threonine, with products released in the sequence: carbon dioxide, aminoacetone, and reduced nicotinamide adenine dinucleotide [9].

Physical interaction between threonine dehydrogenase and aminoacetone synthetase has been demonstrated through gel permeation chromatography and fluorescence polarization measurements [9]. The formation of a soluble active complex exhibits an apparent dissociation constant of 5-10 nanomolar and an apparent stoichiometry of two aminoacetone synthetase dimers per one threonine dehydrogenase tetramer [9]. When these enzymes are physically separated, the reaction results in aminoacetone and carbon dioxide formation rather than glycine production [9].

Experimental evidence from rat liver mitochondrial preparations indicates that intact mitochondria form glycine and aminoacetone in approximately equal amounts from 20 millimolar L-threonine in the absence of added cofactors [8]. The addition of exogenous nicotinamide adenine dinucleotide decreases while coenzyme A increases the ratio of glycine to aminoacetone formed [8]. The ratio of glycine to aminoacetone production demonstrates marked sensitivity to L-threonine concentrations, with glycine being the major product at low L-threonine concentrations [8].

The choline-derived metabolic route for glycine biosynthesis occurs through oxidative degradation pathways [2]. Choline oxidase catalyzes the four-electron oxidation of choline to glycine betaine, with betaine aldehyde serving as an intermediate compound [10]. Primary deuterium kinetic isotope effects studies reveal a deuterium kinetic isotope effect value of approximately 10.6 with 1,2-tetradeutero-choline at saturating oxygen concentrations, indicating that carbon-hydrogen bond cleavage represents a rate-limiting step [10]. The anaerobic reduction of flavin by choline exhibits a deuterium kinetic isotope effect value of approximately 8.9 at pH 10, confirming the significance of this mechanistic step [10].

Catabolic Degradation Networks

Mitochondrial Glycine Cleavage System Architecture

The mitochondrial glycine cleavage system represents a sophisticated multi-enzyme complex responsible for the reversible catabolism of glycine [11] [12] [13]. This system, also designated as the glycine decarboxylase complex, comprises four distinct protein components that function in a coordinated manner without forming a stable complex structure [11] [13]. The system components include the P-protein (glycine decarboxylase, GLDC), T-protein (aminomethyltransferase, AMT), H-protein (lipoyl carrier protein, GCSH), and L-protein (dihydrolipoyl dehydrogenase, DLD) [11] [13].

The P-protein functions as glycine dehydrogenase (decarboxylating) with enzyme classification EC 1.4.4.2, requiring pyridoxal phosphate as an essential cofactor [11] [13]. This homodimeric enzyme with a molecular weight of 104 kilodaltons catalyzes glycine decarboxylation and attaches the intermediate methylamine moiety to the lipoamide cofactor of the H-protein [13]. The T-protein operates as aminomethyltransferase (EC 2.1.2.10), functioning as a monomeric enzyme with a molecular weight of 45 kilodaltons that utilizes tetrahydrofolate for aminomethyl transfer reactions [11] [13].

The H-protein serves as the pivotal component containing a prosthetic lipoyl group that interacts successively with the three other components during enzymatic reactions [13] [14]. This 14-kilodalton monomeric protein undergoes cycles of reductive methylamination, methylamine transfer, and electron transfer [14]. Structural studies demonstrate that the lipoamide arm exhibits free movement in solution when oxidized but becomes pivoted and tightly bound within a protein surface cleft when methylamine-loaded [14]. The L-protein functions as dihydrolipoyl dehydrogenase (EC 1.8.1.4), operating as a homodimeric enzyme with a molecular weight of 54 kilodaltons that requires nicotinamide adenine dinucleotide and flavin adenine dinucleotide as cofactors [11] [13].

| Component | Enzyme Classification | Function | Cofactor | Molecular Weight (kDa) | Subunit Structure |

|---|---|---|---|---|---|

| P-protein (GLDC) | EC 1.4.4.2 | Glycine decarboxylation | Pyridoxal Phosphate | 104 | Homodimer |

| T-protein (AMT) | EC 2.1.2.10 | Aminomethyl transfer | Tetrahydrofolate | 45 | Monomer |

| H-protein (GCSH) | Lipoyl carrier | Lipoyl shuttle protein | Lipoic acid | 14 | Monomer |

| L-protein (DLD) | EC 1.8.1.4 | Dihydrolipoyl dehydrogenase | NAD+, FAD | 54 | Homodimer |

The overall reaction catalyzed by the glycine cleavage system follows the stoichiometry: Glycine + Tetrahydrofolate + Nicotinamide adenine dinucleotide ↔ 5,10-methylenetetrahydrofolate + Carbon dioxide + Ammonia + Reduced nicotinamide adenine dinucleotide + Hydrogen ion [11] [15]. This reversible reaction enables the system to function in glycine catabolism under high glycine concentrations or in glycine synthesis when operating in reverse direction [11] [15].

Oxalate Synthesis via Glyoxylate Pathway

The oxalate synthesis pathway represents a critical catabolic route wherein glycine undergoes conversion to glyoxylate followed by subsequent oxidation to oxalate [16] [17] [18]. This metabolic cascade involves multiple enzymatic steps with D-amino acid oxidase catalyzing the initial conversion of glycine to glyoxylate [15] [19]. The glyoxylate intermediate subsequently undergoes oxidation by hepatic lactate dehydrogenase to produce oxalate in a nicotinamide adenine dinucleotide-dependent reaction [15] [17].

Research investigations utilizing rat and human liver preparations demonstrate that oxalate formation from glycolate occurs predominantly via the glyoxylate intermediate [18]. The sequential actions of glycolate oxidase and either xanthine oxidase or lactate dehydrogenase account almost entirely for the observed oxalate formation from glycolate in crude enzyme preparations [18]. Among the three enzymes capable of catalyzing glyoxylate oxidation to oxalate, glycolate oxidase and xanthine oxidase exhibit significantly lower activities toward glyoxylate compared to their respective primary substrates [18].

The lactate dehydrogenase-catalyzed conversion of glyoxylate to oxalate demonstrates superior characteristics compared to glycolate oxidase-mediated conversion [17] [18]. Lactate dehydrogenase exhibits only marginal sensitivity to physiological lactate concentrations and remains unaffected by physiological glycolate concentrations, suggesting its predominant role in vivo oxalate synthesis [17]. Conversely, the glycolate oxidase-catalyzed conversion experiences strong inhibition by physiological concentrations of both glycolate and lactate [17].

Regulatory mechanisms governing oxalate synthesis demonstrate complex interactions with amino acid metabolism. Alanine inhibits oxalate synthesis by converting the majority of glyoxylate to glycine through transamination reactions [17]. However, under high alanine concentrations, inhibition remains incomplete and peroxisomes retain the capacity to convert sufficient glycolate to oxalate to account for daily endogenous oxalate production [17]. Reduced nicotinamide adenine dinucleotide functions as a potent inhibitor of lactate dehydrogenase-mediated oxalate production by increasing glycolate formation from glyoxylate [17].

| Degradation Pathway | Primary Products | Tissue Distribution | Regulation | Clinical Significance |

|---|---|---|---|---|

| Glycine Cleavage System | CO2, NH3, 5,10-methyleneTHF | Liver, Brain, Kidney | Glycine concentration | Non-ketotic hyperglycinemia |

| Serine Conversion Route | Serine → Pyruvate | Liver, Muscle | Serine availability | Metabolic flexibility |

| D-Amino Acid Oxidase | Glyoxylate → Oxalate | Liver, Kidney | Oxidative stress | Hyperoxaluria |

| Direct Transamination | α-Ketoglutarate, Glutamate | Liver, Muscle | Amino acid balance | Nitrogen balance |

Allosteric Modulation and Cofactor Requirements

Pyridoxal Phosphate Dependency in Transamination

Pyridoxal phosphate serves as an indispensable cofactor for numerous enzymes involved in glycine metabolism, particularly those catalyzing transamination reactions [20] [7] [21]. The coenzyme functions as an electron sink, stabilizing negative formal charges that develop on key reaction intermediates during amino acid transformations [7]. The catalytic mechanism initiates with the formation of an internal aldimine linkage between the aldehyde carbon of pyridoxal phosphate and the amino group of a lysine residue within the enzyme active site [7].

The subsequent transimination process involves displacement of the enzymatic lysine amino group by the amino acid substrate, forming an external aldimine complex where the coenzyme becomes covalently linked to the substrate [7]. This external aldimine formation represents the first step in virtually all pyridoxal phosphate-dependent reactions and enables the cofactor to facilitate various transformations including decarboxylation, racemization, and transamination [7].

Kinetic studies examining transamination rates of fifteen amino acids in the presence of zinc and pyridoxal phosphate reveal distinct patterns influenced by amino acid side-chain properties [21]. The observed reactivity order follows: alanine > methionine > phenylalanine > α-amino-n-butyric acid > glycine > serine > isoleucine > threonine > valine [21]. This sequence indicates that electron donation by side chains to the α-carbon atom enhances reaction rates, while bulky side chains decrease rates through steric hindrance effects [21].

The pyridoxal phosphate-glycine interaction demonstrates particular significance in carbon acidity enhancement. Studies evaluating the effect of pyridoxal phosphate on glycine carbon acidity show that formation of the glycine-iminium ion results in a seven-unit decrease in carbon acid pKa from 29 to 22 [22]. This substantial effect represents the combined influence of iminium ion formation and the structural properties of the pyridoxal phosphate cofactor [22].

Tetrahydrofolate-Mediated One-Carbon Transfer

Tetrahydrofolate functions as the primary cofactor mediating one-carbon transfer reactions essential for glycine metabolism [23] [24] [25]. This water-soluble vitamin derivative participates in single-carbon transfer reactions by accepting methyl groups, typically from serine, with the resulting N5,N10-methylenetetrahydrofolate serving as the central compound in one-carbon metabolism [25] [26]. The tetrahydrofolate cofactor exists in multiple oxidation states including N10-formyltetrahydrofolate (most oxidized), N5,N10-methenyltetrahydrofolate, N5,N10-methylenetetrahydrofolate, and N5-methyltetrahydrofolate (most reduced) [25].

The one-carbon pool supplied by tetrahydrofolate derivatives supports multiple physiological processes including biosynthesis of purines and thymidine, amino acid interconversions, and methylation reactions [24] [27]. Serine and glycine represent the major contributors to the one-carbon pool, with serine hydroxymethyltransferase catalyzing the transfer of a one-carbon unit from serine to tetrahydrofolate, producing glycine and 5,10-methylenetetrahydrofolate [23] [28].

Studies examining tetrahydrofolate polyglutamate effects on enzymatic parameters demonstrate that glutamate chain length significantly influences cofactor affinity and enzymatic activity [29]. Plant folate-dependent enzymes, including serine hydroxymethyltransferase and glycine decarboxylase, exhibit enhanced affinity for polyglutamate forms compared to monoglutamate derivatives [29]. The affinity constant decreases with increasing glutamate chain length, indicating that physiological polyglutamate forms provide superior cofactor function [29].

The tetrahydrofolate-mediated one-carbon transfer system demonstrates compartmentalization between mitochondrial and cytosolic environments [24] [27]. Since one-carbon-loaded folates do not readily transfer across intracellular membranes, 5,10-methylenetetrahydrofolate must be generated independently in both mitochondria and cytosol [24]. The mitochondrial system involves serine hydroxymethyltransferase 2, which transfers one-carbon units from serine to tetrahydrofolate, producing glycine and 5,10-methylenetetrahydrofolate [23].

| Cofactor/Modulator | Target Enzymes | Mechanism | Km Value (μM) | Physiological Role |

|---|---|---|---|---|

| Pyridoxal Phosphate | SHMT, Transaminases | Schiff base formation | 5-50 | Amino acid metabolism |

| Tetrahydrofolate | SHMT, GCS T-protein | One-carbon carrier | 10-100 | One-carbon transfer |

| NAD+/NADH | Threonine dehydrogenase, L-protein | Electron acceptor/donor | 100-500 | Energy metabolism |

| 5-Methyltetrahydrofolate | GNMT (inhibitory) | Allosteric inhibition | 1-10 | Methyl group regulation |

| Glycine (allosteric) | GcvA repressor | Transcriptional regulation | 500-2000 | Metabolic homeostasis |

| Serine (allosteric) | SHMT (feedback) | Product inhibition | 200-800 | Pathway coordination |

Collagen Triple-Helix Stabilization Mechanisms

Glycine plays an indispensable role in the structural architecture of collagen, the most abundant protein in the human body. The fundamental building block of collagen consists of a repetitive amino acid sequence characterized by the tripeptide motif Glycine-X-Y, where X and Y positions are frequently occupied by proline and hydroxyproline respectively [1] [2]. This distinctive sequence pattern accounts for approximately 96% of the entire collagen peptide chain [3].

The structural significance of glycine in collagen derives from its unique chemical properties. As the smallest amino acid with only a hydrogen atom as its side chain, glycine provides the necessary spatial accommodation within the constrained geometry of the collagen triple helix [1] [4]. The collagen triple helix consists of three left-handed polypeptide chains that wind around each other to form a right-handed superhelix [1] [3]. In this configuration, glycine residues are positioned at the central axis of the triple helix, where the space is too limited to accommodate any amino acid with a larger side chain [2] [3].

The hydrogen bonding network represents a critical stabilization mechanism where glycine residues function as essential participants. The peptide NH groups of glycine residues serve as hydrogen bond donors, forming inter-chain hydrogen bonds with the carbonyl oxygen atoms of residues in adjacent chains [1] [5]. This hydrogen bonding pattern creates a stabilizing network that maintains the structural integrity of the triple helix across all three polypeptide chains [5] [6].

Glycine residues are crucial for maintaining the precise geometric parameters that define the collagen triple helix. The structure exhibits a helix rise of 2.9 Å per residue and contains 3.3 residues per turn [1]. These specific dimensional characteristics are directly dependent on the presence of glycine at every third position, as the small size of glycine allows the three chains to pack closely together without steric hindrance [1] [4].

Flexibility in Enzyme Active Site Conformations

Glycine residues serve as critical flexibility elements in enzyme active sites, enabling the conformational changes necessary for catalytic function. High-resolution structural analyses of 23 enzymes revealed that active site regions are significantly enriched in Glycine-X-Y or Y-X-Glycine oligopeptides, where X and Y represent polar and non-polar residues that are characteristically small and possess low polarity [7] [8]. This enrichment pattern contrasts markedly with other regions of enzyme molecules, which contain significantly fewer of these flexibility-conferring sequences [7] [8].

The mechanistic basis for glycine-mediated flexibility stems from its unique conformational properties. Glycine possesses greater conformational freedom compared to other amino acids due to its hydrogen atom side chain, allowing adjacent residues to adopt a broader range of conformations [9] [10]. This enhanced flexibility proves essential for enzyme active sites that must undergo conformational changes during different stages of the catalytic cycle [11] [10].

Specific examples demonstrate the functional importance of glycine flexibility in enzymatic catalysis. In pepsin, glycine-76 contributes to active-site loop flexibility and participates directly in catalysis [12] [13]. Site-directed mutagenesis studies replacing glycine-76 with alanine, valine, or serine resulted in mutant enzymes with lower catalytic efficiency and slower activation rates compared to the wild-type enzyme [12] [13]. Molecular dynamics calculations indicated that all mutations reduced the flexibility of the catalytic flap, with the glycine-to-valine substitution producing the most significant reduction in overall flap flexibility [12].

The conformational flexibility provided by glycine residues enables essential enzyme functions including substrate binding, product release, and transition state stabilization [11] [10]. During the catalytic cycle, enzymes must pass through different conformational states, each requiring specific active site geometries [11]. The rapid transition between these conformational states, facilitated by glycine flexibility, is mandatory for maximum enzyme activity [11] [10].

Nucleotide Biosynthesis Functions

Purine Ring Assembly via GAR Transformylase

Glycine serves as a fundamental building block in purine nucleotide biosynthesis through its role in glycinamide ribonucleotide transformylase reactions. The de novo purine biosynthesis pathway constructs purine rings directly onto phosphoribosyl pyrophosphate using multiple carbon and nitrogen sources, with glycine providing both direct and indirect contributions to the final purine structure [14] [15] [16].

In the direct incorporation pathway, the entire glycine molecule is added to the growing purine precursor during the second step of purine biosynthesis [15] [16] [17]. Glycinamide ribonucleotide synthetase catalyzes the ATP-dependent addition of glycine to 5-phospho-D-ribosylamine, forming glycinamide ribonucleotide [17] [18]. This reaction incorporates the complete carbon skeleton and nitrogen atom of glycine into positions C4, C5, and N7 of the eventual purine ring [15] [16] [19].

The glycinamide ribonucleotide transformylase reaction represents the third step of purine biosynthesis, where glycinamide ribonucleotide is converted to formylglycinamide ribonucleotide [20] [21] [22]. This tetrahydrofolate-dependent enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of glycinamide ribonucleotide [20] [22] [23]. The reaction follows an ordered-sequential kinetic mechanism with 10-formyltetrahydrofolate binding first, followed by glycinamide ribonucleotide [24] [25] [26].

Structural studies reveal that glycinamide ribonucleotide transformylase exhibits pH-dependent conformational changes that regulate substrate accessibility [27] [28]. At physiological pH, the substrate binding loop adopts a conformation permissive for substrate binding, while at lower pH values, the loop occupies the binding cleft and prohibits substrate access [27] [28]. This pH-dependent regulation ensures optimal enzyme activity under physiological conditions [27] [28].

The enzyme active site architecture demonstrates the precision required for glycine-derived substrate recognition. Key amino acid residues including asparagine-106, histidine-108, and aspartate-144 are strictly conserved across bacterial, yeast, and human enzymes [21] [23] [26]. These residues participate in substrate binding and catalysis, with histidine-108 functioning as a general acid catalyst in salt bridge formation with aspartate-144 [26].

Porphyrin Precursor Synthesis in Heme Production

Glycine functions as an essential substrate in the initial step of heme biosynthesis through its condensation with succinyl-coenzyme A to form delta-aminolevulinic acid. This reaction, catalyzed by aminolevulinic acid synthase, represents the first committed step in the porphyrin synthesis pathway and serves as the rate-limiting reaction in heme biosynthesis [29] [30] [31].

The aminolevulinic acid synthase reaction requires pyridoxal phosphate as a cofactor and proceeds through a well-characterized mechanism [30] [31] [32]. The reaction cycle involves the initial formation of an external aldimine between glycine and pyridoxal phosphate, followed by abstraction of the pro-R hydrogen from glycine to generate a stabilized carbanion intermediate [31] [33]. This carbanion then condenses with succinyl-coenzyme A, resulting in the formation of an enzyme-bound alpha-amino-beta-ketoadipic acid intermediate [31] [33]. Subsequent enzymatic decarboxylation of this intermediate yields delta-aminolevulinic acid as the final product [31] [33].

Structural analysis of aminolevulinic acid synthase reveals the precise positioning required for effective substrate utilization [32] [34]. The glycine binding site is configured to orient the pro-R hydrogen perpendicular to the cofactor ring plane, facilitating its removal by an active site lysine residue [33]. The succinyl-coenzyme A substrate binds in a narrow channel that extends from the enzyme surface to the active site interior, with the adenosyl group positioned within a hydrophobic pocket for initial substrate recognition [32] [34] [35].

The regulation of aminolevulinic acid synthase activity ensures controlled heme production while preventing accumulation of toxic porphyrin intermediates [36] [37]. Two distinct isoforms exist in mammals: ALAS1, which is ubiquitously expressed and serves housekeeping functions, and ALAS2, which is expressed specifically in erythroid cells during red blood cell development [30] [37]. Both isoforms are subject to feedback inhibition by heme, which downregulates enzyme synthesis and activity [36] [37] [38].

The delta-aminolevulinic acid product serves as the precursor for all subsequent steps in porphyrin synthesis [29] [39] [36]. Following its formation in the mitochondrial matrix, delta-aminolevulinic acid is transported to the cytoplasm where it undergoes a series of enzymatic transformations [29] [37]. Two molecules of delta-aminolevulinic acid condense to form porphobilinogen, and four molecules of porphobilinogen subsequently combine to generate the first tetrapyrrole ring structure [29] [39]. Through additional enzymatic steps, this tetrapyrrole framework is modified to produce protoporphyrin IX, which finally receives iron insertion via ferrochelatase to yield heme [29] [36].

Table 1: Glycine Structural Contributions in Collagen Triple-Helix

| Structural Feature | Description | Functional Impact |

|---|---|---|

| Glycine-X-Y repeat pattern | Fundamental repetitive sequence where X and Y are frequently proline or hydroxyproline | Enables formation of stable triple helix structure |

| Glycine position in triple helix | Located at the center of the triple helix approaching the superhelical axis | Small hydrogen atoms fit in constrained space at helix center |

| Hydrogen bond donors | Peptide NH groups of glycine residues provide hydrogen bond donors | Stabilizes inter-chain hydrogen bonding between three collagen chains |

| Thermal stability factor | Glycine residues are essential for structural integrity; mutations cause pathological consequences | Critical for maintaining collagen structural integrity |

| Helix rise per residue | 2.9 Å (0.29 nm) per residue in the collagen superhelix | Determines geometric parameters of the triple helix |

| Residues per turn | 3.3 residues per turn in the collagen triple helix | Defines the helical twist of the collagen structure |

Table 2: Glycine Flexibility Contributions in Enzyme Active Sites

| Enzyme System | Flexibility Mechanism | Functional Consequence |

|---|---|---|

| Pepsin residue glycine-76 | Contributes to active-site loop flexibility and catalytic flap motion | Enables substrate binding and transition state stabilization |

| General enzyme active sites | Provides conformational freedom for active site changes | Facilitates enzyme conformational changes during catalysis |

| Glycine-X-Y oligopeptides | Acts as flexibility motif where X and Y are small, low-polarity residues | Common structural motif found enriched in enzyme active site regions |

| Transmembrane helices | Creates local packing defects that enhance hydration and bending | Allows collective dynamics and conformational transitions |

| Inulosucrase variants | Glycine-to-proline substitutions reduce flexibility and alter substrate specificity | Affects enzyme stability and product profile in polysaccharide synthesis |

Table 3: Glycine Functions in Purine Ring Assembly

| Biosynthetic Step | Molecular Process | Enzymatic Details |

|---|---|---|

| Glycinamide ribonucleotide formation | Entire glycine molecule added to phosphoribosylamine via GAR synthetase | ATP-dependent ligase reaction forming glycinamide ribonucleotide |

| GAR transformylase reaction | GAR converted to formylglycinamide ribonucleotide using 10-formyltetrahydrofolate | Ordered-sequential mechanism with 10-formyltetrahydrofolate binding first |

| Carbon atom incorporation | Glycine provides carbon atoms C4 and C5 of the purine ring | Direct incorporation of glycine carbon skeleton into purine structure |

| Nitrogen atom incorporation | Glycine contributes nitrogen atom N7 of the purine ring | Glycine amino group incorporated into purine ring system |

| Purine ring assembly | Sequential addition leads to inosine monophosphate formation | Part of multi-step de novo purine biosynthesis pathway |

Table 4: Glycine Role in Porphyrin Precursor Synthesis

| Biosynthetic Step | Molecular Process | Biochemical Significance |

|---|---|---|

| Delta-aminolevulinic acid formation | Condensation of glycine with succinyl-CoA to form ALA | First committed step in porphyrin and heme synthesis |

| Enzyme catalyst | ALA synthase catalyzes the reaction | Two isoforms: ALAS1 (ubiquitous) and ALAS2 (erythroid-specific) |

| Cofactor requirement | Pyridoxal phosphate (vitamin B6) required as cofactor | Vitamin B6 deficiency affects heme synthesis |

| Subcellular location | Reaction occurs in mitochondrial matrix | Tight regulation prevents toxic intermediate accumulation |

| Rate control | Rate-limiting step in heme biosynthesis pathway | Controls overall flux through heme biosynthesis pathway |

Purity

Physical Description

Liquid; Dry Powder; Water or Solvent Wet Solid

White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS]

Solid

White crystalline powder; odourless

Color/Form

MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL

Monoclinic prisms from alc

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.161 g/cu cm @ 20 °C

LogP

-3.21 (LogP)

-3.21

log Kow = -3.21

Odor

Decomposition

Appearance

Melting Point

290 °C decomposes

MP: 189 °C /(C2H5NO2)2.HCL/

262.2 °C

Storage

UNII

Related CAS

17829-66-2 (cobalt salt)

29728-27-6 (monoammonium salt)

32817-15-5 (copper salt)

33242-26-1 (calcium salt)

35947-07-0 (calcium salt (2:1))

513-29-1 (sulfate (3:1))

6000-43-7 (hydrochloride)

6000-44-8 (mono-hydrochloride salt)

63183-41-5 (hydrochloride hydrogen carbonate)

71295-98-2 (phosphate (1:1))

7490-95-1 (hydrochloride (2:1)

7490-95-1 (hydrochloride (2:1))

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 576 of 597 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

AMINOACETIC ACID IS USED IN...1.1% SOLN AS AN IRRIGATING FLUID IN TRANSURETHRAL RESECTION OF THE PROSTATE. ALTHOUGH A 2.1% SOLN...IS ISOTONIC, IT HAS BEEN FOUND THAT A 1.1% SOLN IS NONHEMOLYTIC.

USUALLY FROM 10-15 L OF AMINOACETIC ACID SOLN ARE REQUIRED FOR IRRIGATION DURING TRANSURETHRAL RESECTION OF PROSTATE.

MEDICATION (VET): IV USE IN DOGS INCREASES THEIR TOLERANCE AGAINST CERTAIN TOXIC PARENTERAL AMINO ACID MIXT.

For more Therapeutic Uses (Complete) data for GLYCINE (8 total), please visit the HSDB record page.

Pharmacology

Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells.

MeSH Pharmacological Classification

ATC Code

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CX - Other irrigating solutions

B05CX03 - Glycine

Mechanism of Action

HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE.

MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.

Vapor Pressure

Other CAS

18875-39-3

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Buffering; Hair conditioning; Antistatic; Skin conditioning

Methods of Manufacturing

ISOLATION FROM HYDROLYSIS PRODUCTS OF GELATIN: KINGSTON, SCHRYVER, BIOCHEM J, 18, 1071 (1924); BY HYDROLYSIS OF CATTLE LIGAMENTS: US PATENT 2,098,923 (1938 TO ARMOUR & CO).

ISOLATION FROM SILK FIBROIN: MOORE, STEIN, J BIOL CHEM, 150, 113 (1943).

FROM HYDROBROMIC ACID PLUS METHYLENEAMINOACETONITRILE: CLARKE, TAYLOR, ORG SYNTH, 4, 31 (1925); FROM CHLOROACETIC ACID PLUS AMMONIA: ORTEN, HILL, ORG SYNTH, COLL VOL I, 2ND EDITION, 300 (1941)...

For more Methods of Manufacturing (Complete) data for GLYCINE (10 total), please visit the HSDB record page.

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting

Miscellaneous Manufacturing

Food, beverage, and tobacco product manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Computer and Electronic Product Manufacturing

Glycine: ACTIVE

ALTHOUGH CONSIDERED NON-ESSENTIAL IN RATS, EVIDENCE CLEARLY INDICATES IT IS REQUIRED ESP BY YOUNG BIRDS & POULTRY (1-2% OF RATION).

PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF GLYCINE IS GLYOXYLIC ACID. PRODUCT OF DECARBOXYLATION IS 5,10-METHYLENE TETRAHYDROFOLATE + AMMONIA + 2 HYDROGENS. /FROM TABLE/

AROMATIC CARBOXYLIC ACIDS ARE DETOXICATED IN ANIMALS BY COMBINATION WITH AMINO ACIDS TO FORM PEPTIDE CONJUGATES. PRINCIPAL AMINO ACID USED IN THIS CONJUGATION IS GLYCINE...

REPORTED USES IN FOODS: NON-ALCOHOLIC BEVERAGES 150.0 PPM; CANDY 150.0 PPM; BAKED GOODS 150.0 PPM; CONDIMENTS, PICKLES 150.0 PPM; MEAT, MEAT SAUCES, SOUPS 150.0 PPM; PRESERVES & SPREADS 150.0 PPM. /FROM TABLE/

For more General Manufacturing Information (Complete) data for GLYCINE (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Storage Conditions

Dates

2: Jorge Mendoza C, Tatiana Garrido R, Cristian Quilodrán R, Matías Segovia C, José Parada A. Evaluation of the bioaccessible gastric and intestinal fractions of heavy metals in contaminated soils by means of a simple bioaccessibility extraction test. Chemosphere. 2017 Feb 16;176:81-88. doi: 10.1016/j.chemosphere.2017.02.066. [Epub ahead of print] PubMed PMID: 28259082.

3: Tordiffe AS, van Reenen M, Reyers F, Mienie LJ. Gas chromatography-mass spectrometry profiles of urinary organic acids in healthy captive cheetahs (Acinonyx jubatus). J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Feb 16;1049-1050:8-15. doi: 10.1016/j.jchromb.2017.02.018. [Epub ahead of print] PubMed PMID: 28259021.

4: Noshadi S, Sadeghi R. Evaluation of the Capability of Ionic Liquid-Amino Acid Aqueous Systems for the Formation of Aqueous Biphasic Systems and Their Applications in Extraction. J Phys Chem B. 2017 Mar 3. doi: 10.1021/acs.jpcb.6b12668. [Epub ahead of print] PubMed PMID: 28257216.

5: Lancelot A, Gonzalez-Pastor R, Concellon A, Sierra T, Martin-Duque P, Serrano JL. DNA transfection to mesenchymal stem cells using a novel type of pseudodendrimer based on bis-MPA. Bioconjug Chem. 2017 Mar 3. doi: 10.1021/acs.bioconjchem.7b00037. [Epub ahead of print] PubMed PMID: 28256825.

6: Teichmann L, Chen C, Hoffmann T, Smits SH, Schmitt L, Bremer E. From substrate specificity to promiscuity: hybrid ABC transporters for osmoprotectants. Mol Microbiol. 2017 Mar 3. doi: 10.1111/mmi.13660. [Epub ahead of print] PubMed PMID: 28256787.

7: Ghosh M, Wang LC, Ramesh R, Morgan LK, Kenney LJ, Anand GS. Lipid-Mediated Regulation of Embedded Receptor Kinases via Parallel Allosteric Relays. Biophys J. 2017 Feb 28;112(4):643-654. doi: 10.1016/j.bpj.2016.12.027. PubMed PMID: 28256224.

8: Ghahari S, Alinezhad H, Nematzadeh GA, Tajbakhsh M, Baharfar R. Chemical Composition, Antioxidant and Biological Activities of the Essential Oil and Extract of the Seeds of Glycine max (Soybean) from North Iran. Curr Microbiol. 2017 Mar 2. doi: 10.1007/s00284-016-1188-4. [Epub ahead of print] PubMed PMID: 28255785.

9: Akbar S, Tahir M, Wang MB, Liu Q. Expression Analysis of Hairpin RNA Carrying Sugarcane mosaic virus (SCMV) Derived Sequences and Transgenic Resistance Development in a Model Rice Plant. Biomed Res Int. 2017;2017:1646140. doi: 10.1155/2017/1646140. PubMed PMID: 28255554; PubMed Central PMCID: PMC5309402.

10: Mardinoglu A, Bjornson E, Zhang C, Klevstig M, Söderlund S, Ståhlman M, Adiels M, Hakkarainen A, Lundbom N, Kilicarslan M, Hallström BM, Lundbom J, Vergès B, Barrett PH, Watts GF, Serlie MJ, Nielsen J, Uhlén M, Smith U, Marschall HU, Taskinen MR, Boren J. Personal model-assisted identification of NAD(+) and glutathione metabolism as intervention target in NAFLD. Mol Syst Biol. 2017 Mar 2;13(3):916. doi: 10.15252/msb.20167422. PubMed PMID: 28254760.

11: da Conceição EP, Madden CJ, Morrison SF. Glycinergic inhibition of BAT sympathetic premotor neurons in rostral raphe pallidus. Am J Physiol Regul Integr Comp Physiol. 2017 Mar 2:ajpregu.00551.2016. doi: 10.1152/ajpregu.00551.2016. [Epub ahead of print] PubMed PMID: 28254751.

12: Ma Q, Cao X, Xie Y, Xiao H, Tan X, Wu L. Effects of glucose on the uptake and metabolism of glycine in pakchoi (Brassica chinensis L.) exposed to various nitrogen sources. BMC Plant Biol. 2017 Mar 2;17(1):58. doi: 10.1186/s12870-017-1006-6. PubMed PMID: 28253854.

13: Friedrich N, Pietzner M, Cannet C, Thuesen BH, Hansen T, Wallaschofski H, Grarup N, Skaaby T, Budde K, Pedersen O, Nauck M, Linneberg A. Urinary metabolomics reveals glycemic and coffee associated signatures of thyroid function in two population-based cohorts. PLoS One. 2017 Mar 2;12(3):e0173078. doi: 10.1371/journal.pone.0173078. PubMed PMID: 28253303.

14: Cao C, Wang WX. Chronic effects of copper in oysters Crassostrea hongkongensis under different exposure regimes by NMR-based metabolomics. Environ Toxicol Chem. 2017 Mar 2. doi: 10.1002/etc.3780. [Epub ahead of print] PubMed PMID: 28252223.

15: Iturmendi A, Monkowius U, Teasdale I. Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. ACS Macro Lett. 2017 Feb 21;6(2):150-154. doi: 10.1021/acsmacrolett.7b00015. PubMed PMID: 28251035; PubMed Central PMCID: PMC5322476.

16: Scerri TS, Quaglieri A, Cai C, Zernant J, Matsunami N, Baird L, Scheppke L, Bonelli R, Yannuzzi LA, Friedlander M; MacTel Project Consortium., Egan CA, Fruttiger M, Leppert M, Allikmets R, Bahlo M. Genome-wide analyses identify common variants associated with macular telangiectasia type 2. Nat Genet. 2017 Feb 27. doi: 10.1038/ng.3799. [Epub ahead of print] PubMed PMID: 28250457.

17: Shimazaki T, Kitaura K, Fedorov DG, Nakajima T. Group molecular orbital approach to solve the Huzinaga subsystem self-consistent-field equations. J Chem Phys. 2017 Feb 28;146(8):084109. doi: 10.1063/1.4976646. PubMed PMID: 28249442.

18: Gonzalez FJ, Jiang C, Xie C, Patterson AD. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease. Dig Dis. 2017;35(3):178-184. doi: 10.1159/000450908. PubMed PMID: 28249275.

19: Steinacher D, Claudel T, Trauner M. Therapeutic Mechanisms of Bile Acids and Nor-Ursodeoxycholic Acid in Non-Alcoholic Fatty Liver Disease. Dig Dis. 2017;35(3):282-287. doi: 10.1159/000454853. PubMed PMID: 28249257.

20: Sato Y, Inaba S, Fukada H, Azuma T, Oda M. Pronounced effect of hapten binding on thermal stability of an anti-(4-hydroxy-3-nitrophenyl)acetyl antibody possessing a glycine residue at position 95 of the heavy chain. Mol Immunol. 2017 Feb 26;85:130-136. doi: 10.1016/j.molimm.2017.02.010. [Epub ahead of print] PubMed PMID: 28249223.